FR179642

Description

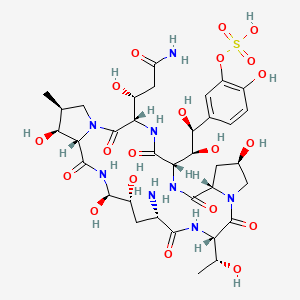

Structure

2D Structure

Properties

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYMOOBOFFUBHZ-CPYYHODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168110-44-9 | |

| Record name | FR-179642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-179642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of FR179642: A Technical Guide to (1,3)-β-D-Glucan Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a key semi-synthetic intermediate in the production of Micafungin (B1204384), a potent echinocandin antifungal agent.[1] Its mechanism of action is intrinsically linked to that of Micafungin and other members of the echinocandin class: the specific, non-competitive inhibition of the fungal enzyme (1,3)-β-D-glucan synthase.[2][3][4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the biochemical pathway of (1,3)-β-D-glucan synthesis, the inhibitory action of echinocandins, and comprehensive experimental protocols for the evaluation of (1,3)-β-D-glucan synthase inhibitors.

Introduction to this compound and the Echinocandins

This compound is the cyclic peptide nucleus of the echinocandin-like antifungal lipopeptide FR901379, produced by the fungus Coleophoma empetri.[1] It serves as a crucial precursor in the synthesis of Micafungin. The echinocandins are a class of lipopeptide antifungal drugs that have become a first-line therapy for invasive fungal infections due to their potent activity and favorable safety profile.[6] Their unique mechanism of action, targeting the fungal cell wall, distinguishes them from other antifungal classes like azoles and polyenes, which target the cell membrane.

The Fungal Cell Wall and the Role of (1,3)-β-D-Glucan

The fungal cell wall is a dynamic and essential organelle that provides structural support, protection against osmotic stress, and a scaffold for various enzymes and proteins involved in growth and host-pathogen interactions. A major component of the cell wall of most pathogenic fungi is (1,3)-β-D-glucan, a long-chain polymer of glucose. This polysaccharide is synthesized by the enzyme complex (1,3)-β-D-glucan synthase, which is located in the fungal plasma membrane.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of this compound, through its lineage to Micafungin, is the (1,3)-β-D-glucan synthase enzyme complex.[2][3][4] This inhibition is non-competitive, meaning the drug does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds.[7] Instead, it is believed to bind to a distinct site on the Fks1p subunit of the enzyme, inducing a conformational change that renders the enzyme inactive.

The inhibition of (1,3)-β-D-glucan synthase has profound consequences for the fungal cell:

-

Disruption of Cell Wall Integrity: The depletion of (1,3)-β-D-glucan weakens the cell wall, making the fungus susceptible to osmotic lysis.

-

Aberrant Morphology: Inhibition of cell wall synthesis leads to abnormal cell growth and morphology, particularly at sites of active growth such as hyphal tips and budding daughter cells.

-

Cell Death: The compromised cell wall ultimately leads to cell death.

The following diagram illustrates the biochemical pathway of (1,3)-β-D-glucan synthesis and the inhibitory action of this compound.

Caption: Mechanism of this compound action.

Quantitative Data

| Fungal Species | Micafungin MIC Range (µg/mL) | Reference |

| Candida albicans | 0.008 - 0.125 | [8] |

| Candida glabrata | 0.008 - 0.06 | N/A |

| Candida parapsilosis | 0.125 - 2 | N/A |

| Candida tropicalis | 0.015 - 0.125 | N/A |

| Candida krusei | 0.03 - 0.25 | N/A |

| Aspergillus fumigatus | 0.004 - 0.03 | N/A |

| Aspergillus flavus | 0.008 - 0.03 | N/A |

| Aspergillus niger | 0.004 - 0.015 | N/A |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of (1,3)-β-D-glucan synthase inhibitors like this compound.

Preparation of Fungal Microsomal Fractions for (1,3)-β-D-Glucan Synthase Assay

This protocol describes the isolation of membrane fractions enriched in (1,3)-β-D-glucan synthase from fungal cells.

Materials:

-

Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

-

Breaking buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 M NaCl, 1 mM PMSF)

-

Membrane buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 30% glycerol)

-

Glass beads (0.5 mm diameter)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Grow fungal cells to mid-log phase in an appropriate liquid medium.

-

Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water.

-

Resuspend the cell pellet in ice-cold breaking buffer.

-

Disrupt the cells by vortexing with an equal volume of glass beads for 10-15 cycles of 1 minute vortexing followed by 1 minute on ice.

-

Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to remove whole cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and gently wash the pellet with membrane buffer.

-

Resuspend the pellet in a minimal volume of membrane buffer.

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

Aliquot the enzyme preparation and store at -80°C until use.

In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the activity of (1,3)-β-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into the glucan polymer.

Materials:

-

Fungal microsomal fraction (prepared as in 5.1)

-

Assay buffer (50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 1 mM EDTA, 10% glycerol)

-

UDP-[¹⁴C]glucose (specific activity ~300 mCi/mmol)

-

Unlabeled UDP-glucose

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

10% Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-[¹⁴C]glucose, and unlabeled UDP-glucose.

-

Add varying concentrations of this compound or control vehicle to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the fungal microsomal fraction.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Filter the reaction mixture through a glass fiber filter to trap the insoluble [¹⁴C]glucan polymer.

-

Wash the filter three times with ice-cold 5% TCA and once with 70% ethanol.

-

Dry the filter and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

The following diagram outlines the experimental workflow for evaluating a (1,3)-β-D-glucan synthase inhibitor.

Caption: Workflow for evaluating a (1,3)-β-D-glucan synthase inhibitor.

Conclusion

This compound, as a key intermediate in the synthesis of Micafungin, exerts its antifungal effect through the well-established mechanism of (1,3)-β-D-glucan synthase inhibition. This targeted action disrupts the integrity of the fungal cell wall, leading to cell death. The absence of this enzyme in humans underscores the high therapeutic index of this class of antifungals. While specific quantitative inhibitory data for this compound is not widely published, the provided experimental protocols offer a robust framework for its characterization and for the continued development of novel antifungal agents targeting this essential fungal pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]

- 5. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]

- 6. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

FR179642 and its Role in Modulating Microbial-Host Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a cyclic hexapeptide that serves as a crucial intermediate in the synthesis of the echinocandin antifungal agent, Micafungin.[1][2] It is the core peptide nucleus of the naturally occurring lipopeptide antifungal, FR901379, produced by the fungus Coleophoma empetri.[2][3] While sometimes broadly referred to as a regulatory molecule, its primary significance in the context of microbial signaling lies in its role as the precursor to Micafungin. This guide will provide an in-depth technical overview of this compound, focusing on the downstream effects of its derivative, Micafungin, on fungal cell wall integrity and the subsequent modulation of host-pathogen signaling pathways.

Chemical and Physical Properties of this compound

This compound is a complex molecule with the following properties:

| Property | Value |

| Molecular Formula | C₃₅H₅₂N₈O₂₀S |

| Molecular Weight | 936.89 g/mol |

| CAS Number | 168110-44-9 |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated, sonicated) |

The Link to Micafungin and Microbial Signaling

This compound's relevance to microbial signaling is indirect, through its conversion to Micafungin. Micafungin is a potent antifungal that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][4] This disruption of the cell wall has significant consequences for the fungus and its interaction with the host immune system, effectively altering the signals the fungus presents to the host.

Mechanism of Action of Micafungin

Micafungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the primary structural scaffold of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1]

Modulation of Host-Pathogen Signaling

The disruption of the fungal cell wall by Micafungin leads to a significant alteration in the pathogen-associated molecular patterns (PAMPs) exposed on the fungal surface. Specifically, it leads to the unmasking of β-glucans and chitin.[1] These exposed PAMPs are recognized by pattern recognition receptors (PRRs) on host immune cells, such as macrophages, triggering a more robust inflammatory response.[1] This enhanced immune recognition can be considered a form of indirect microbial-host signaling initiated by the action of the drug.

Quantitative Data on Micafungin's Biological Activity

The following table summarizes the minimum inhibitory concentration (MIC) of Micafungin against various fungal species. The MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Species | Strain | MIC (μg/mL) | Reference |

| Candida albicans | SC5314 | 0.016 | [1] |

| Candida albicans | various clinical isolates | <0.25 | [5] |

| Candida glabrata | various clinical isolates | <0.25 | [5] |

| Candida krusei | various clinical isolates | <0.25 | [5] |

| Candida parapsilosis | various clinical isolates | higher MICs noted | [5] |

| Aspergillus fumigatus | - | - | [4] |

Experimental Protocols

Antifungal Susceptibility Testing (XTT Assay)

This protocol is used to determine the inhibitory effect of a compound on fungal growth.

Materials:

-

Fungal culture (Aspergillus fumigatus germlings)

-

Micafungin

-

RPMI 1640 medium

-

96-well microtiter plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a suspension of Aspergillus fumigatus germlings in RPMI 1640 medium.

-

Dispense 100 µL of the germling suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of Micafungin in RPMI 1640 medium.

-

Add 100 µL of the Micafungin dilutions to the wells containing the germlings. Include a drug-free control.

-

Incubate the plate at 37°C for a specified period (e.g., 24 hours).

-

Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.

-

Add 50 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-5 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The color change is proportional to the metabolic activity of the fungi.

-

Calculate the percentage of inhibition relative to the drug-free control.[4]

Analysis of Cell Wall β-Glucan Exposure

This protocol is used to quantify the exposure of β-glucans on the fungal cell surface following treatment with a cell wall-disrupting agent.

Materials:

-

Fungal culture (Candida albicans)

-

Micafungin

-

Phosphate-buffered saline (PBS)

-

Recombinant Dectin-1-Fc

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-human IgG)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture Candida albicans in the presence and absence of sub-inhibitory concentrations of Micafungin.

-

Harvest the fungal cells by centrifugation and wash them with PBS.

-

Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with recombinant Dectin-1-Fc for 1 hour at 4°C. Dectin-1 is a receptor that specifically binds to β-glucans.

-

Wash the cells with PBS to remove unbound Dectin-1-Fc.

-

Incubate the cells with a fluorescently labeled secondary antibody that binds to the Fc portion of Dectin-1-Fc for 1 hour at 4°C in the dark.

-

Wash the cells with PBS.

-

Analyze the fluorescence of the cell population using a flow cytometer or visualize the cells using a fluorescence microscope. An increase in fluorescence intensity in the Micafungin-treated cells indicates increased β-glucan exposure.[1]

Conclusion

This compound is a pivotal molecule in the synthesis of the potent antifungal drug Micafungin. While not a direct microbial signaling agent itself, its derivative, Micafungin, profoundly impacts the interaction between fungi and their hosts. By disrupting the fungal cell wall, Micafungin alters the molecular signals presented by the fungus, leading to enhanced recognition by the host immune system. This indirect modulation of microbial-host signaling underscores the importance of understanding the downstream consequences of antifungal drug action, providing valuable insights for the development of novel therapeutic strategies.

References

- 1. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined action of micafungin, a new echinocandin, and human phagocytes for antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of FR179642 in Quorum Sensing: An Examination of Current Evidence

For Immediate Release

[City, State] – [Date] – This technical guide addresses the purported role of the compound FR179642 in microbial quorum sensing. This compound is primarily recognized as a key intermediate in the synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent.[1] It is the cyclic peptide nucleus of the naturally occurring lipopeptide FR901379, produced by the fungus Coleophoma empetri F-11899.[1][2] While some commercial suppliers have described this compound as an "intercellular signaling agent" involved in quorum sensing, a thorough review of the scientific literature reveals a lack of empirical evidence to substantiate this claim. This document aims to clarify the established role of this compound and to explore the current understanding of its activities, while also providing a foundational overview of quorum sensing.

Chemical and Physical Properties of this compound

This compound is a complex cyclic peptide with the molecular formula C35H52N8O20S.[3] Its chemical structure and properties are well-documented in chemical databases and by suppliers of research chemicals. The table below summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 168110-44-9 | [3] |

| Molecular Formula | C35H52N8O20S | [3] |

| Molecular Weight | 936.89 g/mol | [3] |

| Appearance | White to Off-white Solid | [] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated, sonicated) | [] |

| Melting Point | >150°C (decomposes) | [] |

Established Role in Antifungal Synthesis

The primary and well-established role of this compound is as a precursor in the semi-synthetic production of Micafungin. The biosynthesis of FR901379 in Coleophoma empetri has been a subject of study, with research focused on optimizing its production for the subsequent synthesis of Micafungin.[5][6][7] The process involves the enzymatic deacylation of the lipid side chain from FR901379 to yield this compound, which is then chemically modified to produce Micafungin.

Caption: Simplified workflow for the synthesis of Micafungin from FR901379, highlighting the role of this compound.

The Unsubstantiated Link to Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria and some fungi use to coordinate gene expression based on population density.[8] This process relies on the production, detection, and response to small signaling molecules called autoinducers. At a certain concentration threshold, these autoinducers trigger collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.

Therefore, the role of this compound in quorum sensing remains speculative and is not an established scientific fact. It is possible that this claim is based on unpublished internal data or is a theoretical extrapolation based on its microbial origin and complex structure.

General Principles of Quorum Sensing

To provide context for the audience, a brief overview of quorum sensing mechanisms is presented below. Quorum sensing systems are diverse but generally involve a few key components.

Caption: A generalized signaling pathway for bacterial quorum sensing.

Experimental Protocols for Studying Quorum Sensing:

While there are no specific experimental protocols for this compound in the context of quorum sensing, researchers in this field typically employ a range of well-established methods to identify and characterize quorum sensing inhibitors (QSIs). These include:

-

Biosensor Reporter Assays: Genetically modified bacteria that produce a measurable signal (e.g., light, color) in response to specific autoinducers are used. A potential QSI is added to the system, and a reduction in the signal indicates inhibition of the quorum sensing pathway.

-

Virulence Factor Production Assays: The effect of a compound on the production of specific quorum sensing-regulated virulence factors (e.g., pyocyanin, elastase in Pseudomonas aeruginosa) is quantified.

-

Biofilm Formation Assays: The ability of a compound to inhibit or disrupt the formation of biofilms is often measured using crystal violet staining and quantification.

-

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) or RNA-sequencing are used to measure the expression levels of quorum sensing-regulated genes in the presence of a potential QSI.

Conclusion and Future Directions

For researchers and drug development professionals, it is crucial to distinguish between established, evidence-based roles and unsubstantiated claims. Future research could investigate the potential signaling activities of this compound and its parent compound, FR901379. Such studies would require rigorous application of the experimental protocols outlined above to determine if these molecules indeed have any effect on bacterial or fungal communication systems. Until such data is available, the role of this compound in quorum sensing should be considered hypothetical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR-179642 | C35H52N8O20S | CID 71714631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 8. mdpi.com [mdpi.com]

The Unveiling of FR179642: A Deep Dive into its Microbial Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a crucial intermediate in the semi-synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent. As the cyclic peptide nucleus of the lipopeptide FR901379, understanding its biosynthesis is paramount for optimizing production and developing novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in the filamentous fungus Coleophoma empetri, detailing the genetic machinery, enzymatic steps, quantitative data from strain engineering, and the experimental protocols utilized to elucidate this complex process.

The Genetic Blueprint: Two-Clustered Biosynthesis of the Precursor FR901379

The biosynthesis of this compound is intrinsically linked to that of its precursor, FR901379. The genetic instructions for FR901379 synthesis in Coleophoma empetri are uniquely organized into two distinct and physically separated gene clusters: a core biosynthetic gene cluster (mcf) and an O-sulfonation gene cluster[1][2]. The core cluster is responsible for the assembly of the hexapeptide backbone and its initial modifications, while the sulfonation cluster carries out the final tailoring step that imparts the characteristic sulfonyloxy group to FR901379[3][4].

The Assembly Line: Key Enzymes and Their Roles

The biosynthesis of the this compound core within FR901379 is a multi-step process orchestrated by a series of specialized enzymes. The key players and their functions, identified through gene disruption and complementation studies, are outlined below[3][4]:

-

Nonribosomal Peptide Synthetase (NRPS): The cornerstone of the pathway is the NRPS, encoded by the CEnrps gene. This mega-enzyme is responsible for the sequential condensation of the six amino acid building blocks that form the cyclic hexapeptide core of this compound.

-

Fatty-Acyl-AMP Ligase: The CEligase gene product initiates the process by activating palmitic acid and transferring it to the NRPS, which will form the lipid side chain of FR901379. This side chain is later removed to yield this compound.

-

Oxygenases and Hydroxylases: A suite of oxygenases, including four nonheme mononuclear iron oxygenases (CEoxy1, CEoxy2, CEoxy3, CEoxy4) and two cytochrome P450 enzymes (CEp450-1, CEp450-2), are crucial for the synthesis of the non-proteinogenic amino acids and for hydroxylation of the peptide core[3][4]. Specifically, the cytochrome P450 enzymes McfF and McfH have been identified as rate-limiting steps in the overall pathway[2][5].

-

L-homotyrosine Biosynthesis: The CEhtyA-D genes are responsible for the synthesis of L-homotyrosine, one of the non-proteinogenic amino acid residues incorporated into the hexapeptide ring[3][4].

-

Sulfonation: The final step in FR901379 biosynthesis is the addition of a sulfonyloxy group, a reaction catalyzed by a sulfotransferase (CEsul) and a cytochrome P450 enzyme (CEp450-3) from the separate O-sulfonation cluster[3][4].

-

Regulation: The biosynthesis is under the control of a transcriptional activator, McfJ. Overexpression of the mcfJ gene has been shown to significantly increase the production of FR901379[1][2][5].

Quantitative Analysis of Strain Improvement

Metabolic engineering strategies have been successfully employed to enhance the production of FR901379 in Coleophoma empetri. The following table summarizes the quantitative improvements in titer achieved through genetic modifications.

| Strain Description | Titer of FR901379 (g/L) | Fold Increase | Reference |

| Wild-Type C. empetri | 0.3 | - | [2][5] |

| mcfJ Overexpression | 1.3 | 4.3 | [2][5] |

| mcfJ, mcfF, mcfH Co-expression (in 5L bioreactor) | 4.0 | 13.3 | [2][5] |

| Mutant from Heavy-ion Irradiation | 1.1 | 3.7 | [6] |

Experimental Protocols

The elucidation of the this compound/FR901379 biosynthetic pathway has been made possible through advanced genetic and analytical techniques.

Gene Disruption and Overexpression using CRISPR/Cas9

A CRISPR/Cas9-based gene editing tool was established for the industrial strain C. empetri SIPI1284 to facilitate rapid gene disruption and analysis of the biosynthetic genes. This method achieves a gene mutagenesis efficiency of up to 84% at the target locus[3].

-

Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest are designed and cloned into a Cas9 expression vector. For overexpression studies, the gene of interest is placed under the control of a strong constitutive promoter, such as PgpdA[2][7].

-

Transformation: Protoplast-mediated transformation is a common method for introducing the CRISPR/Cas9 system or overexpression cassettes into C. empetri[7][8]. The frequency of homologous recombination can be significantly increased by deleting the ku80 gene, which is involved in the non-homologous end-joining DNA repair pathway[7][9].

-

Mutant Verification: Successful gene disruption or integration is confirmed by PCR analysis of the genomic DNA from the transformants.

Fermentation Protocols

The production of FR901379, and subsequently this compound, is achieved through microbial fermentation.

-

Seed Culture Medium: A typical seed culture medium for Coleophoma empetri contains (per liter): 10g glucose, 30g soluble starch, 20g cottonseed cake powder, 5g dry corn steep liquor, 2g dipotassium (B57713) hydrogen phosphate, 3g calcium carbonate, and 1g defoamer[10].

-

Production Fermentation Medium: A representative fermentation medium for FR901379 production consists of (per liter): 140g fructose, 10g corn gluten powder, 6g casein, 7g yeast peptone, 2g magnesium sulfate, 0.5g dipotassium hydrogen phosphate, 3g calcium carbonate, and 0.5g defoamer[10].

-

Fermentation Conditions: Fermentation is typically carried out at 24-26°C[10].

Conversion of FR901379 to this compound

This compound is obtained from FR901379 through enzymatic deacylation, which removes the palmitic acid side chain. This can be achieved using a deacylase enzyme[10].

Visualizing the Pathway and Workflows

To better illustrate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Caption: Experimental workflow for strain engineering and this compound production.

Conclusion

The elucidation of the this compound biosynthetic pathway in Coleophoma empetri represents a significant achievement in natural product biochemistry and metabolic engineering. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved has paved the way for the rational design of high-yielding microbial strains. The quantitative data presented herein underscore the potential for substantial improvements in the production of this vital precursor for the antifungal drug Micafungin. The detailed experimental protocols provide a roadmap for researchers seeking to further investigate and manipulate this intricate biosynthetic machinery for therapeutic and industrial applications.

References

- 1. scispace.com [scispace.com]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]

- 8. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fermentation method of micafungin sodium precursor this compound - Eureka | Patsnap [eureka.patsnap.com]

The Impact of FR179642 on Microbial Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642, a key intermediate in the synthesis of the echinocandin antifungal agent Micafungin, exerts its primary influence on microbial metabolism by disrupting cell wall biosynthesis. As the cyclic peptide nucleus of the lipopeptide FR901379, its mechanism of action is intrinsically linked to the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for maintaining fungal cell wall integrity. This guide provides an in-depth analysis of the downstream metabolic and signaling consequences of this inhibition in susceptible fungi, presenting quantitative data on metabolic shifts, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound, as a precursor to Micafungin, functions by targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By non-competitively inhibiting this enzyme, this compound and its derivatives disrupt the formation of the cell wall, leading to osmotic instability and ultimately, cell lysis. This targeted action provides a high degree of selective toxicity against fungal cells, as mammalian cells lack a cell wall.[1][2][3]

Quantitative Metabolic Impact of β-(1,3)-D-Glucan Synthase Inhibition

The inhibition of cell wall synthesis by echinocandins like Micafungin (derived from this compound) triggers a cascade of metabolic reprogramming events within the fungal cell. Studies on Candida albicans using subinhibitory concentrations of Micafungin have revealed significant alterations in the intracellular pools of various metabolites. These changes reflect the cell's attempt to compensate for cell wall stress and maintain homeostasis.

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS)-based metabolomics analysis of Candida albicans exposed to Micafungin demonstrated notable changes in several key metabolic pathways. The following tables summarize the observed quantitative changes in metabolite pool sizes.

Table 1: Changes in Amino Acid and Polyamine Metabolism in Candida albicans in Response to Micafungin

| Metabolite | Fold Change (Subinhibitory Concentration) | Metabolic Pathway |

| L-Proline | Increased | Amino Acid Metabolism |

| L-Glutamic acid | Increased | Amino Acid Metabolism |

| N-Acetyl-L-ornithine | Increased | Amino Acid Metabolism |

| Putrescine | Increased | Polyamine Metabolism |

Table 2: Changes in Central Carbon and Nucleic Acid Metabolism in Candida albicans in Response to Micafungin

| Metabolite | Fold Change (Subinhibitory Concentration) | Metabolic Pathway |

| Glycerol-2-phosphate | +0.7 | Glycolysis/Gluconeogenesis |

| Gluconic acid | Increased | Pentose Phosphate Pathway |

| 2-α-D-Glucosyl-D-glucose | Increased | Glycolysis/Gluconeogenesis |

| Glycerate | Increased | Glycolysis/Gluconeogenesis |

| Glucose/Fructose | -2.0 | Central Carbon Metabolism |

| D-(-)-Arabinose | -7.0 | Pentose Phosphate Pathway |

| Sucrose | -6.0 | Central Carbon Metabolism |

| Mannose | -9.0 | Central Carbon Metabolism |

| Uracil | Increased | Nucleic Acid Metabolism |

| Adenosine | Increased | Nucleic Acid Metabolism |

Data adapted from a study on the metabolomic effects of Micafungin on Candida albicans. The study found that at subinhibitory concentrations, there were significant increases in the pool sizes of amino acids, nucleic acids, and polyamines, while inhibitory concentrations led to a decrease, consistent with fungicidal activity.

Compensatory Signaling Pathways Activated by Cell Wall Stress

The disruption of the fungal cell wall by agents like this compound triggers a multifaceted stress response, activating several key signaling pathways. These pathways orchestrate a compensatory mechanism, most notably an increase in the synthesis of chitin (B13524), another crucial cell wall polymer. The three primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+-calcineurin signaling pathway.

Protein Kinase C (PKC) Cell Integrity Pathway

The PKC pathway is a central regulator of cell wall integrity in fungi. Upon cell wall stress, sensors at the cell surface activate Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1). Pkc1 initiates a MAP kinase cascade, ultimately leading to the activation of transcription factors that upregulate the expression of genes involved in cell wall repair and chitin synthesis.

References

FR179642: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR179642 is a complex cyclic peptide that serves as a crucial intermediate in the synthesis of Micafungin, a potent echinocandin antifungal agent.[1][2] As a key precursor, understanding the chemical structure and properties of this compound is paramount for the efficient production of Micafungin and for the development of novel antifungal therapies. This technical guide provides an in-depth overview of this compound, including its detailed chemical structure, physicochemical properties, and its role in the synthesis of Micafungin.

Chemical Structure

This compound, also known as the Micafungin peptide core, possesses a complex cyclic hexapeptide structure.[1][3] Its systematic IUPAC name is [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate (B86663).[4] The molecule features a number of stereocenters, contributing to its specific three-dimensional conformation, which is essential for its biological activity as a precursor.

Key structural features include a cyclic peptide backbone, multiple hydroxyl groups that contribute to its polarity, and a sulfate group attached to a phenolic ring. These functionalities are critical for both its chemical reactivity in the subsequent synthesis steps and for the biological activity of the final product, Micafungin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for the design of synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₂N₈O₂₀S | [4][5] |

| Molecular Weight | 936.9 g/mol | [4][5] |

| CAS Number | 168110-44-9 | [4] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | >150°C (decomposition) | [][7] |

| Solubility | Soluble in DMSO (slightly, heated), Methanol (B129727) (slightly, heated, sonicated) | [] |

| Density | 1.75 ± 0.1 g/cm³ | [8] |

| pKa | -4.46 ± 0.18 (Predicted) | [8] |

Biological Activity and Mechanism of Action

This compound itself is an intermediate and not the final active pharmaceutical ingredient. Its significance lies in its role as the core nucleus for the synthesis of Micafungin.[1] Micafungin exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[] By inhibiting this enzyme, Micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[10] The core structure provided by this compound is essential for the correct assembly and conformational presentation of the side chain that is later attached to form Micafungin, which in turn is responsible for this specific enzyme inhibition.

The following diagram illustrates the signaling pathway affected by the final product, Micafungin, which is synthesized from this compound.

Caption: Mechanism of action of Micafungin, the derivative of this compound.

Experimental Protocols

Synthesis of Micafungin from this compound

The synthesis of Micafungin from this compound involves the coupling of the this compound peptide core with an activated side chain, specifically 4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid.[3] A general experimental protocol is outlined below.

Materials:

-

This compound (Micafungin peptide core)

-

4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid (Micafungin side chain)

-

Coupling agent (e.g., a carbodiimide (B86325) or an activated ester of the side chain)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Purification solvents (e.g., Methanol, Acetone, Ethyl acetate)

Procedure:

-

Suspend this compound in anhydrous DMF.

-

Cool the mixture to 0°C.

-

In a separate vessel, activate the Micafungin side chain using a suitable coupling agent and additive.

-

Add the activated Micafungin side chain and a base (e.g., DIPEA) to the suspension of this compound.

-

Stir the reaction mixture at 0°C for a specified period (e.g., 90 minutes) until the reaction is complete, as monitored by a suitable technique like HPLC.

-

Quench the reaction by adding a mixture of methanol and acetone.

-

Induce precipitation of the product by the slow addition of ethyl acetate.

-

Collect the crude Micafungin by filtration.

-

Purify the crude product using appropriate chromatographic techniques to obtain pure Micafungin.

The following diagram illustrates the general workflow for the synthesis of Micafungin from this compound.

Caption: General workflow for the synthesis of Micafungin from this compound.

Conclusion

This compound is a cornerstone molecule in the production of the life-saving antifungal drug, Micafungin. Its intricate chemical structure and specific physicochemical properties are critical determinants for the successful synthesis of the final active compound. A thorough understanding of this compound, as detailed in this guide, is essential for chemists and pharmacologists working on the development and optimization of antifungal agents. Further research into the synthesis and modification of this core structure could pave the way for the creation of new echinocandin derivatives with improved efficacy and broader spectrum of activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. FR-179642 | C35H52N8O20S | CID 71714631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Micafungin FR-179642 impurity (acid) | 168110-44-9 | FF33138 [biosynth.com]

- 7. Micafungin FR-179642 impurity (acid) CAS#: 168110-44-9 [m.chemicalbook.com]

- 8. Micafungin this compound CAS 168110-44-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. mdpi.com [mdpi.com]

The Role of FR179642 in the Orchestration of Fungal Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642, a specialized fermentation-derived cyclic peptide, is emerging as a significant regulatory molecule in microbial physiology.[1][] Functioning as an intercellular signaling agent, it is implicated in the complex processes of microbial communication, including quorum sensing, and the coordinated regulation of metabolic pathways.[] This technical guide provides an in-depth examination of the putative role of this compound in coordinating gene expression in fungi, with a particular focus on the model organism Aspergillus fumigatus. While direct experimental data on the specific gene targets of this compound is limited in publicly available literature, this document synthesizes established principles of fungal gene regulation, quorum sensing, and secondary metabolism to present a hypothetical framework for its mechanism of action. Detailed experimental protocols are provided to guide researchers in investigating these mechanisms, and conceptual signaling pathways are visualized to illustrate potential modes of action.

Introduction

This compound, also known as Pneumocandin M1, is a key intermediate in the synthesis of the echinocandin antifungal agent, Micafungin.[3] Beyond its role as a synthetic precursor, this compound is recognized as a secondary metabolite produced by select microbial strains and acts as an influential regulatory molecule.[] Its activities are central to cellular differentiation and the coordinated expression of genes, particularly those involved in secondary metabolite biosynthesis.

Quorum sensing (QS) is a cell-density-dependent communication system used by microorganisms to coordinate collective behaviors. In fungi, QS molecules regulate critical processes such as morphogenesis, biofilm formation, and the expression of virulence factors. The description of this compound as a signaling agent involved in quorum sensing suggests its potential to act as a fungal autoinducer, modulating gene expression across a population to orchestrate a unified response. This guide explores the hypothetical framework of this compound's action, from its interaction with cellular receptors to its impact on downstream gene expression.

Hypothetical Mechanism of Action: A Signaling Cascade

We propose a model in which this compound, upon reaching a critical concentration, initiates a signaling cascade that culminates in the altered expression of target genes. This model is based on known fungal signaling pathways and the general understanding of quorum sensing mechanisms.

In this proposed pathway, extracellular this compound binds to a specific cell surface receptor. This binding event triggers an intracellular signal transduction cascade, potentially involving a Mitogen-Activated Protein Kinase (MAPK) pathway, which is a common signaling mechanism in fungi. This cascade leads to the activation of specific transcription factors (TFs). These activated TFs then translocate to the nucleus, bind to the promoter regions of target genes, and modulate their expression. The target genes are hypothesized to include those within secondary metabolite biosynthetic gene clusters and genes associated with virulence and stress response.

Quantitative Data on Gene Expression (Illustrative)

To investigate the impact of this compound on gene expression, a hypothetical RNA-sequencing (RNA-Seq) experiment was designed. The following tables represent plausible, illustrative data that one might obtain from such an experiment, demonstrating the potential regulatory effects of this compound.

Table 1: Hypothetical RNA-Seq Analysis of Differentially Expressed Genes in A. fumigatus Treated with this compound.

| Gene ID | Gene Name | Function | Log2 Fold Change | p-value |

| AFUA_5G12050 | pksP | Polyketide Synthase (Melanin) | -2.5 | 1.2e-8 |

| AFUA_2G07680 | laeA | Global Regulator of Secondary Metabolism | +3.1 | 5.4e-10 |

| AFUA_1G14740 | gliZ | Gliotoxin Biosynthesis Transcription Factor | +4.2 | 2.1e-12 |

| AFUA_6G09630 | sidA | L-ornithine N5-oxygenase (Siderophore) | +2.8 | 8.9e-9 |

| AFUA_4G09580 | rlmA | MADS-box Transcription Factor (Cell Wall) | +1.9 | 3.5e-6 |

| AFUA_8G01230 | atfA | bZIP Transcription Factor (Stress Response) | +2.3 | 7.1e-7 |

| AFUA_3G04410 | fksA | β-(1,3)-D-glucan synthase | +1.5 | 4.0e-5 |

This data is illustrative and not based on published experimental results.

Table 2: Illustrative qRT-PCR Validation of Key Target Genes.

| Gene Name | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qRT-PCR) |

| laeA | +3.1 | +2.9 |

| gliZ | +4.2 | +4.5 |

| sidA | +2.8 | +2.6 |

| pksP | -2.5 | -2.7 |

This data is illustrative and not based on published experimental results.

The hypothetical data suggests that this compound may act as a positive regulator of key secondary metabolism and stress response pathways, while negatively regulating others, such as melanin (B1238610) biosynthesis. The upregulation of laeA, a known global regulator of secondary metabolism, points to a hierarchical control mechanism.

Detailed Experimental Protocols

To elucidate the role of this compound in gene expression, the following detailed experimental protocols are provided as a guide for researchers.

Fungal Cell Culture and this compound Treatment

This protocol outlines the cultivation of A. fumigatus and treatment with this compound for subsequent gene expression analysis.

Materials:

-

Aspergillus fumigatus strain (e.g., Af293)

-

Aspergillus Minimal Medium (AMM)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile culture flasks

-

Shaking incubator

Procedure:

-

Inoculate 100 mL of AMM with A. fumigatus conidia to a final concentration of 1 x 10^6 conidia/mL.

-

Incubate at 37°C with shaking (200 rpm) for 16-18 hours to allow for germination and mycelial growth.

-

Divide the culture into two flasks: one for the untreated control and one for the this compound treatment.

-

To the treatment flask, add this compound to a final concentration of 50 µM.

-

To the control flask, add an equivalent volume of DMSO.

-

Incubate both flasks at 37°C with shaking for a further 4 hours.

-

Harvest the mycelia by filtration through Miracloth, wash with sterile water, and immediately freeze in liquid nitrogen.

-

Store the mycelia at -80°C until RNA extraction.

RNA Extraction and Sequencing

This protocol describes the extraction of high-quality total RNA for RNA-Seq analysis.

Materials:

-

Frozen mycelia

-

TRIzol reagent or equivalent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

DNase I treatment kit

Procedure:

-

Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

-

Follow a standard TRIzol-based RNA extraction protocol.

-

Perform DNase I treatment to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

Submit the high-quality RNA samples for library preparation and next-generation sequencing.

Workflow for Data Analysis

The following diagram illustrates a typical bioinformatics workflow for analyzing RNA-Seq data.

Conclusion and Future Directions

While the precise molecular interactions of this compound in gene expression coordination remain to be fully elucidated, the conceptual framework presented in this guide offers a scientifically grounded starting point for investigation. The role of this compound as a signaling molecule in microbial communication is a compelling area of research with significant implications for understanding fungal pathogenesis and for the development of novel antifungal strategies.

Future research should focus on:

-

Identifying the specific cell surface or intracellular receptors for this compound.

-

Delineating the complete signal transduction pathway initiated by this compound binding.

-

Using techniques such as ChIP-Seq to identify the direct DNA binding sites of transcription factors activated by this compound.

-

Screening transcription factor deletion libraries to identify key regulators in the this compound signaling pathway.

-

Characterizing the impact of this compound on the expression of secondary metabolite gene clusters and its role in interspecies competition.

The experimental protocols and conceptual models provided herein serve as a robust foundation for researchers to further unravel the intricate role of this compound in the complex world of fungal gene expression.

References

The Discovery and Origin of FR179642: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a pivotal semi-synthetic cyclic peptide that serves as the nucleus for the potent echinocandin antifungal agent, Micafungin (B1204384). This document provides a comprehensive overview of the discovery, origin, and key characteristics of this compound. It details the microbial fermentation process for its precursor, FR901379, the enzymatic conversion to this compound, and the mechanism of action targeting fungal β-1,3-D-glucan synthase. This guide consolidates critical data, experimental methodologies, and visual representations of the underlying biochemical pathways to support further research and development in the field of antifungal therapeutics.

Introduction

This compound, also known as the Micafungin nucleus, is a key intermediate in the synthesis of Micafungin, a frontline treatment for invasive fungal infections.[1][2] It is derived from the natural product FR901379, a lipopeptide produced by the filamentous fungus Coleophoma empetri.[3][4] The discovery of this class of compounds, the echinocandins, marked a significant advancement in antifungal therapy due to their specific mechanism of action: the inhibition of β-1,3-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammalian cells.[5][6] This targeted action results in a favorable safety profile. This guide will delve into the technical aspects of this compound's origin and production.

Discovery and Origin

The journey to this compound begins with the discovery of its precursor, FR901379.

Producing Microorganism

FR901379 is a secondary metabolite produced by the filamentous fungus Coleophoma empetri.[3][4] Strains of this fungus are cultured through fermentation to yield the lipopeptide.

Biosynthesis of the Precursor, FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a nonribosomal peptide synthetase (NRPS) and other key enzymes.[4][7] The biosynthetic gene clusters responsible for its production have been identified, paving the way for metabolic engineering efforts to improve yields.[4] The process can be broadly divided into the synthesis of nonproteinogenic amino acids, the assembly of a palmitic acid side chain and six amino acid building blocks, and subsequent post-modification of the cyclized lipohexapeptide.[4]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H52N8O20S |

| Molecular Weight | 936.89 g/mol |

| CAS Number | 168110-44-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (slightly, heated), Methanol (slightly, heated, sonicated) |

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

This compound is the core structure responsible for the antifungal activity of Micafungin. This activity stems from the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex.[1][5] This enzyme is critical for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall.[6] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately, cell lysis.[5]

Signaling Pathway and Inhibition

The following diagram illustrates the β-1,3-D-glucan synthesis pathway and the inhibitory action of this compound-based echinocandins.

Quantitative Data on Inhibitory Activity

| Compound | Target | Assay Type | Organism | IC50 |

| Pneumocandin A0 | β-1,3-D-Glucan Synthase | Fluorescent | Candida albicans | 1.25 µM |

| Pneumocandin A0 | β-1,3-D-Glucan Synthase | Radioactivity | Candida albicans | 1.0 µM |

Experimental Protocols

Fermentation of FR901379 from Coleophoma empetri

This protocol outlines the laboratory-scale fermentation process for producing the this compound precursor, FR901379.[3]

1. Seed Culture Preparation:

-

Inoculate fresh mycelia of C. empetri into 50 mL of seed medium (MKS) in a 250 mL shake flask.

-

MKS Medium Composition: Soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH2PO4 1 g/L, and CaCO3 2 g/L; pH 6.5.

-

Incubate for 2 days at 25 °C with shaking at 220 rpm.

2. Production Fermentation:

-

Inoculate 5 mL of the seed culture into 50 mL of fermentation medium (MKF).

-

MKF Medium Composition: Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH4)2SO4 6 g/L, KH2PO4 1 g/L, FeSO4·7H2O 0.3 g/L, ZnSO4·7H2O 0.01 g/L, and CaCO3 2 g/L; pH 6.5.

-

Cultivate at 25 °C with shaking at 220 rpm for 8 days.

3. Product Extraction and Analysis:

-

Extract the fermentation broth with an equal volume of a suitable organic solvent (e.g., methanol).

-

Analyze the extract for FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Enzymatic Conversion of FR901379 to this compound

This protocol describes the deacylation of FR901379 to yield this compound using a deacylase enzyme.[2]

1. Enzyme Preparation:

-

Obtain or prepare a deacylase enzyme capable of cleaving the palmitic acid side chain from FR901379. This can be achieved through fermentation of a microorganism expressing the deacylase gene (e.g., from Streptomyces sp.) and subsequent purification of the crude enzyme.

2. Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate (B84403) buffer) at an optimal pH for the deacylase.

-

Dissolve the FR901379 substrate in the reaction buffer.

-

Add the deacylase enzyme to initiate the reaction.

3. Reaction Conditions:

-

Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with gentle stirring.

-

Monitor the conversion of FR901379 to this compound over time using HPLC.

4. Product Isolation:

-

Once the reaction is complete, purify this compound from the reaction mixture using chromatographic techniques.

β-1,3-D-Glucan Synthase Inhibition Assay

This protocol is a representative method to determine the inhibitory activity of compounds like this compound against β-1,3-D-glucan synthase.[8]

1. Preparation of Enzyme Source:

-

Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from a fungal source (e.g., Candida albicans).

2. Reaction Mixture:

-

In a microtiter plate, prepare a reaction mixture containing:

-

Tris buffer (pH 7.5)

-

UDP-[14C]glucose (radiolabeled substrate)

-

GTPγS (activator)

-

Bovine Serum Albumin (BSA)

-

The test compound (this compound) at various concentrations.

-

3. Incubation:

-

Initiate the reaction by adding the membrane fraction.

-

Incubate the mixture for 1-2 hours at 30 °C.

4. Quenching and Product Collection:

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Collect the acid-insoluble glucan product by filtration.

5. Measurement and Analysis:

-

Quantify the radioactivity of the collected product using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the producing organism to the final application of the this compound core in antifungal drug synthesis.

Conclusion

This compound stands as a testament to the power of natural product discovery and semi-synthetic modification in the development of life-saving therapeutics. Its origin from Coleophoma empetri and its specific, potent inhibition of a crucial fungal enzyme make it and its derivatives, like Micafungin, invaluable assets in the fight against invasive fungal diseases. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers dedicated to advancing antifungal drug discovery and development.

References

- 1. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108467880A - The preparation method of micafen sodium precursor - Google Patents [patents.google.com]

- 3. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

FR179642 and its Implications in Cellular Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR179642 is a key synthetic intermediate in the production of the echinocandin antifungal agent, Micafungin. While its primary role is in the manufacturing of this potent therapeutic, its potential biological functions, particularly in the context of cellular differentiation, are a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, its parent compounds, and their known effects on cellular processes. Due to the limited direct research on this compound's role in mammalian cellular differentiation, this paper will focus on the established mechanism of action of the echinocandin class of drugs and the documented immunomodulatory effects of Micafungin, which may have indirect implications for cellular differentiation pathways.

Introduction to this compound

This compound is the cyclic peptide nucleus of the lipopeptide antifungal agent FR901379, produced by the fungus Coleophoma empetri.[1] It serves as a crucial precursor in the semi-synthesis of Micafungin, a widely used clinical antifungal.[1] While some sources describe this compound as a regulatory molecule in microbial physiology, affecting processes like differentiation in microorganisms, there is a notable absence of direct evidence in the scientific literature detailing its specific function in mammalian cellular differentiation.[]

The Echinocandin Class: Primary Mechanism of Action

To understand the potential, albeit indirect, effects of this compound on mammalian cells, it is essential to examine the mechanism of its derivative, Micafungin, and the broader echinocandin class. Echinocandins exert their antifungal effect by inhibiting the enzyme β-1,3-D-glucan synthase, which is responsible for synthesizing β-glucan, a critical component of the fungal cell wall.[3][4] This enzyme is absent in mammalian cells, which accounts for the favorable safety profile of echinocandins.

Figure 1. Mechanism of action of Micafungin on fungal cells.

Indirect Effects on Mammalian Cells: Immunomodulation

While the primary target of Micafungin is absent in mammals, studies have revealed indirect effects on host immune cells, which could have implications for cellular differentiation and function. Research has shown that Micafungin can modulate the response of human macrophages to fungal pathogens like Candida albicans.

The proposed mechanism involves Micafungin-induced damage to the fungal cell wall, which leads to the unmasking and exposure of β-glucans on the fungal surface. These exposed β-glucans are recognized by pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 on macrophages. This recognition triggers downstream signaling cascades that result in an enhanced inflammatory response, including the increased secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17A (IL-17A), and Interleukin-10 (IL-10). These cytokines are known to play crucial roles in the differentiation and activation of various immune cell lineages.

Figure 2. Proposed indirect immunomodulatory effect of Micafungin.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on mammalian cellular differentiation is not available in the current body of scientific literature. The following table summarizes the available data on the immunomodulatory effects of Micafungin on human macrophages in response to Candida albicans.

| Cytokine | Fold Increase with Micafungin-treated C. albicans | Reference |

| TNF-α | Significantly Increased | |

| IL-17A | Significantly Increased | |

| IL-10 | Significantly Increased |

Note: The studies did not provide specific fold-increase values in the abstracts, but reported a statistically significant increase in cytokine secretion.

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound on cellular differentiation are not available. However, the methodology used to assess the immunomodulatory effects of Micafungin provides a framework for future studies.

Key Experimental Methodologies from Cited Literature:

-

Cell Culture: Human peritoneal macrophages are isolated from healthy donors and cultured in appropriate media. Candida albicans (e.g., strain SC5314) is grown in yeast extract-peptone-dextrose (YPD) medium.

-

Micafungin Treatment: C. albicans cultures are treated with varying concentrations of Micafungin (e.g., 0.3x MIC, MIC, and 3x MIC) for a specified duration (e.g., 1 hour).

-

Co-culture: Human macrophages are then co-cultured with the Micafungin-treated or untreated C. albicans.

-

Cytokine Analysis: Supernatants from the co-culture are collected, and the concentrations of cytokines (TNF-α, IL-17A, IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

β-Glucan Exposure Assay: The exposure of β-glucans on the surface of Micafungin-treated C. albicans is quantified using flow cytometry with a specific anti-β-glucan antibody.

Figure 3. Experimental workflow for assessing immunomodulatory effects.

Conclusion and Future Directions

Currently, there is no direct evidence to support a role for this compound in mammalian cellular differentiation. Its primary known function is as a synthetic precursor to the antifungal drug Micafungin. The established mechanism of action of Micafungin and the echinocandin class targets a fungal-specific enzyme, suggesting minimal direct impact on mammalian cells.

However, the documented immunomodulatory effects of Micafungin on human macrophages highlight a potential indirect pathway by which this class of compounds could influence cellular processes related to the immune response and, by extension, cellular differentiation within the immune system. The release of key cytokines in response to Micafungin-treated fungi could have downstream effects on the differentiation and activation of various immune cell populations.

Future research should aim to directly investigate the effects of this compound on various mammalian cell lines, including immune cells and progenitor cells from different lineages. Such studies would be crucial to determine if this molecule possesses any intrinsic biological activity independent of its role as an antifungal precursor and to elucidate any potential signaling pathways it might modulate. Until such data becomes available, any discussion of this compound's function in cellular differentiation remains speculative and based on the indirect effects of its derivatives.

References

Methodological & Application

Application Notes and Protocols for FR179642 in Metabolic Engineering Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of FR179642, a key intermediate in the synthesis of the echinocandin antifungal agent, Micafungin (B1204384). The content is tailored for professionals in metabolic engineering, natural product synthesis, and drug development, offering detailed protocols and data to facilitate research and development efforts.

Introduction to this compound

This compound is the cyclic hexapeptide nucleus of the lipopeptide antifungal compound FR901379. It serves as a crucial precursor in the semi-synthesis of Micafungin, a potent inhibitor of fungal β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. The production of this compound is a multi-step process involving the fermentation of the filamentous fungus Coleophoma empetri to produce FR901379, followed by enzymatic deacylation.

Beyond its role as a synthetic intermediate, this compound is also considered a secondary metabolite with potential as an intercellular signaling molecule in microorganisms, possibly involved in processes like quorum sensing and the regulation of secondary metabolite biosynthesis. This dual role makes this compound a molecule of significant interest in both industrial biotechnology and microbial ecology.

Data Presentation

Fermentation Titers for FR901379

The production of this compound begins with the fermentation of Coleophoma empetri to yield its immediate precursor, FR901379. The following table summarizes reported fermentation titers under various conditions.

| Strain | Fermentation Condition | Titer (g/L) | Reference |

| Coleophoma empetri MEFC09 (Wild-Type) | Shake Flask | ~0.3 | [1] |

| C. empetri MEFC09-J-4 (Engineered) | Shake Flask | 1.32 | [1] |

| C. empetri Z40-23 (Mutant) | Shake Flask | 0.73 | [2] |

| C. empetri (Engineered) | 5 L Bioreactor (Fed-batch) | 4.0 | [1] |

Enzymatic Conversion of FR901379 to this compound

This compound is obtained by the enzymatic removal of the palmitoyl (B13399708) side chain from FR901379.

| Enzyme | Substrate Feed Concentration | Molar Conversion Rate | Reference |

| Deacylase (Cross-linked enzyme aggregate) | 20 g/L | 90-96% | [3] |

Bioactivity Data of Related Echinocandins

While specific bioactivity data for this compound as a signaling molecule is not extensively documented, the following data for Micafungin and a related semi-synthetic derivative of this compound provide context for the biological activity of this class of compounds.

| Compound | Target | Parameter | Value | Reference |

| Micafungin | Candida and Aspergillus spp. | MIC | 0.06 - 1 µg/mL | |

| FR131535 (Re-acylated this compound) | 1,3-β-glucan synthase (C. albicans) | IC50 | 2.8 µg/mL | |

| FR131535 | 1,3-β-glucan synthase (C. albicans) | Ki | 4.0 µM |

Experimental Protocols

Fermentation of Coleophoma empetri for FR901379 Production

This protocol is based on established methods for the production of FR901379, the precursor to this compound.

3.1.1. Media Preparation

-

Seed Medium (MKS): Soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L. Adjust pH to 6.5.

-

Fermentation Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L. Adjust pH to 6.5.

3.1.2. Fermentation Protocol

-

Inoculate a suitable amount of fresh or cryopreserved Coleophoma empetri mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

-

Incubate the seed culture at 25 °C with shaking at 220 rpm for 2 days.

-

Transfer 5 mL of the seed culture to a 250 mL shake flask containing 50 mL of MKF fermentation medium.

-

Incubate the production culture at 25 °C with shaking at 220 rpm for 8 days.

-

Monitor the production of FR901379 periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

3.1.3. Downstream Processing of FR901379

-

Harvest the fermentation broth and separate the mycelia from the supernatant by filtration or centrifugation.

-

Extract FR901379 from the mycelial cake using a polar solvent such as methanol (B129727) or ethanol.

-

Adsorb the crude extract onto a polymeric adsorbent resin.

-

Wash the resin to remove impurities and then elute the FR901379 using an appropriate solvent.

-

Further purify the eluted FR901379 using silica (B1680970) gel chromatography to obtain a high-purity product.

Enzymatic Conversion of FR901379 to this compound

This protocol outlines the enzymatic deacylation of FR901379.

3.2.1. Materials

-

Purified FR901379

-

Deacylase enzyme (e.g., from Actinoplanes utahensis or a recombinant source)

-

Phosphate (B84403) buffer (pH 6.0)

-

Cross-linking agent (e.g., glutaraldehyde) for enzyme immobilization (optional, but recommended for industrial applications)

-

Bovine Serum Albumin (BSA)

3.2.2. Protocol for Deacylase Cross-linked Enzyme Aggregate Preparation

-

Dissolve the crude deacylase enzyme and BSA in a phosphate buffer.

-

Stir the solution at a controlled temperature (e.g., 8°C) and then add glutaraldehyde.

-

Continue stirring for several hours to allow for the formation of cross-linked enzyme aggregates.

-

Collect the aggregates by centrifugation and wash them with buffer to remove unreacted reagents.

3.2.3. Enzymatic Reaction

-

Prepare a solution of FR901379 in a suitable buffer (e.g., phosphate buffer, pH 6.0) at a concentration of up to 20 g/L.

-

Add the deacylase (free or immobilized) to the FR901379 solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the conversion of FR901379 to this compound by HPLC. The reaction should reach near-complete conversion within a few hours.

3.2.4. Purification of this compound

-

After the reaction is complete, remove the enzyme (especially if immobilized) by filtration or centrifugation.

-

Adjust the pH of the reaction mixture to precipitate this compound, if applicable, or proceed with chromatographic purification.

-

Use reverse-phase chromatography to purify this compound from the reaction mixture, eluting with a gradient of an organic solvent (e.g., acetonitrile) in water.

-

Collect the fractions containing this compound and lyophilize to obtain the final product.

General Bioassay for Signaling Activity

Due to the limited specific information on this compound as a signaling molecule, a general bioassay protocol is proposed to screen for its activity. This protocol can be adapted based on the specific hypothesis being tested (e.g., quorum sensing inhibition or induction).

3.3.1. Reporter Strain Selection

-